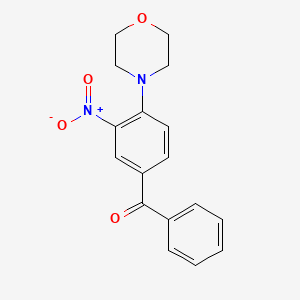

(4-MORPHOLINO-3-NITROPHENYL)(PHENYL)METHANONE

Description

Properties

IUPAC Name |

(4-morpholin-4-yl-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c20-17(13-4-2-1-3-5-13)14-6-7-15(16(12-14)19(21)22)18-8-10-23-11-9-18/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJXUPWZAVOODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387053 | |

| Record name | Methanone, [4-(4-morpholinyl)-3-nitrophenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56106-94-6 | |

| Record name | Methanone, [4-(4-morpholinyl)-3-nitrophenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4-Morpholino-3-nitrophenyl)(phenyl)methanone, a compound with the molecular formula CHNO, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and anticonvulsant activities, supported by various research findings and case studies.

- Molecular Weight : 242.23 g/mol

- CAS Number : 31431-19-3

- Structure : The compound features a morpholino group attached to a nitrophenyl moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of morpholino compounds exhibit varying degrees of antibacterial and antifungal activities. For instance:

- Activity against Bacteria : In a study comparing various thiazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 μg/mL, indicating moderate antibacterial properties compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .

- Fungal Activity : The antifungal activity was noted to be more pronounced than antibacterial activity in some derivatives. Compounds showed significant effectiveness against fungal strains, suggesting that the nitrophenyl moiety enhances biological interactions .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : Compounds similar to this structure have been tested against various cancer cell lines. For example, thiazole-integrated compounds demonstrated significant cytotoxic effects on colon carcinoma HCT-15 cells and lung cancer NCI-H322 cells. The presence of electron-withdrawing groups like nitro groups was found to enhance cytotoxicity .

- Mechanism of Action : The proposed mechanism includes induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of certain morpholino derivatives:

- Efficacy in Animal Models : In animal models, some morpholino-based compounds exhibited effective anticonvulsant action with median effective doses significantly lower than standard medications like ethosuximide. This suggests a promising alternative for seizure management .

Case Studies and Research Findings

- Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their biological activities. Among these, compounds with similar structures to this compound displayed notable antibacterial and anticancer properties .

- Synthesis and Characterization : Various synthetic routes have been employed to obtain this compound and its analogs. Characterization techniques such as NMR spectroscopy confirmed the structural integrity of the synthesized compounds .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a morpholine ring and a nitro-substituted phenyl group, which contribute to its unique properties. The nitro group enhances the compound's electron-withdrawing capacity, potentially increasing its binding affinity to biological targets such as enzymes and receptors. This interaction can modulate enzymatic activity, making it a candidate for various therapeutic applications.

Anticancer Research

Morpholino(3-nitrophenyl)methanone has been utilized in synthesizing new derivatives that exhibit anticancer properties. For instance:

- Synthesis of Heterocyclic Compounds : The compound serves as a precursor for creating Morpholino-Thieno[2,3-c][2,7]naphthyridines, which have demonstrated significant anticancer activity against various cancer cell lines.

- Mechanism of Action : These derivatives may induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Research indicates that Morpholino(3-nitrophenyl)methanone exhibits antimicrobial properties:

- Synthesis of Antimicrobial Agents : It has been employed in developing compounds that show activity against bacterial and fungal strains, suggesting potential use in treating infections.

- Case Study : A study highlighted the synthesis of related compounds that demonstrated effective antimicrobial action, paving the way for new therapeutic agents.

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties:

- Biological Investigations : Studies revealed that Morpholino(3-nitrophenyl)methanone derivatives possess anti-inflammatory effects, making them suitable candidates for treating inflammatory diseases.

- Comparison Table :

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Aminophenyl(morpholino)methanone | Amino group instead of nitro | Enhanced solubility and potential for different biological activity |

| 4-(Morpholinomethyl)phenol | Hydroxyl group present | Exhibits antioxidant properties |

| 4-Nitrophenyl(morpholino)methanone | Nitro group at para position | Different reactivity profile due to position of nitro group |

Synthetic Applications

Morpholino(3-nitrophenyl)methanone is a vital intermediate in organic synthesis:

- Precursor for Novel Compounds : It is used to synthesize various N-substituted amines and imides, contributing to the development of new pharmaceuticals.

- Reactions Involved : Common reactions include nucleophilic substitutions and electrophilic aromatic substitutions, which are crucial in producing complex organic molecules .

Comparison with Similar Compounds

Q & A

Q. What advanced statistical tools are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Answer : Multivariate regression (PLS, Random Forest) correlates structural descriptors (Hammett constants, logP) with biological activity. QSAR models validated via leave-one-out cross-validation (LOOCV) and external test sets ensure robustness. Fragment-based analysis (e.g., group contribution of morpholino vs. nitro) isolates pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.